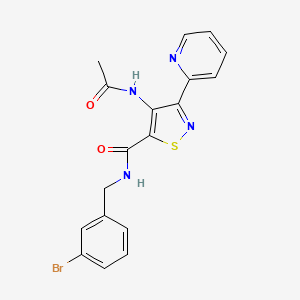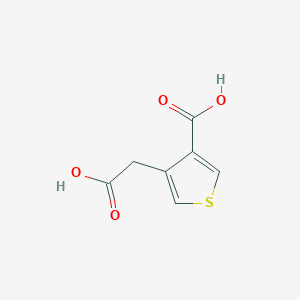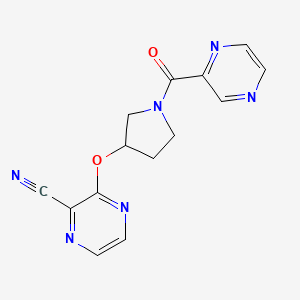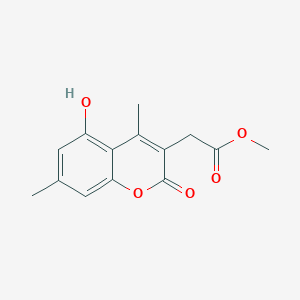
4-acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is a potent inhibitor of certain enzymes that play a crucial role in the development and progression of various diseases. In
作用机制
The mechanism of action of 4-acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide involves the inhibition of certain enzymes, such as GSK-3β and CDK5. These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting these enzymes, 4-acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide can potentially prevent the progression of various diseases.
Biochemical and Physiological Effects
4-acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of GSK-3β and CDK5, which are involved in the regulation of various cellular processes, including cell proliferation and differentiation. In vivo studies have shown that this compound can potentially prevent the progression of various diseases, including Alzheimer's disease, cancer, and diabetes.
实验室实验的优点和局限性
One of the major advantages of using 4-acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide in lab experiments is its potent inhibitory activity against certain enzymes, such as GSK-3β and CDK5. This compound can potentially be used as a lead compound for the development of new drugs for the treatment of various diseases. However, one of the major limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
未来方向
There are several future directions that can be explored in the field of 4-acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide research. One potential direction is the development of new derivatives of this compound with improved solubility and potency. Another potential direction is the exploration of the potential applications of this compound in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to explore the potential side effects and toxicity of this compound.
合成方法
The synthesis of 4-acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 3-bromobenzylamine with 2-chloro-5-nitropyridine to form 3-(3-bromobenzyl)-2-chloro-5-nitropyridine. This intermediate is then reacted with thiosemicarbazide to form 4-acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide. The overall yield of this synthesis method is around 60%.
科学研究应用
4-acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been extensively studied for its inhibitory activity against certain enzymes, such as glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5), which play crucial roles in the development and progression of various diseases, including Alzheimer's disease, cancer, and diabetes.
属性
IUPAC Name |
4-acetamido-N-[(3-bromophenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O2S/c1-11(24)22-16-15(14-7-2-3-8-20-14)23-26-17(16)18(25)21-10-12-5-4-6-13(19)9-12/h2-9H,10H2,1H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBKXOMOMPLWQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2,3-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea](/img/structure/B2619227.png)
![2-[1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2619230.png)
![6-ethyl-1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2619231.png)
![2-benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2619232.png)


![2-[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)formamido]acetic acid](/img/structure/B2619237.png)

![4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]-1H-pyridine-2-carboxamide](/img/structure/B2619239.png)


![N-pentyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2619243.png)
![2-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2619245.png)
![2-naphthalen-1-yl-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2619246.png)